8-OH-Dpat

Descripción general

Descripción

El triflato de difenilamonio (DPAT) es un organocatalizador que ha ganado atención debido a su eficiencia y versatilidad en diversas reacciones químicas. Es particularmente conocido por su papel en la síntesis de β-enaminonas y compuestos espiro-heterocíclicos. DPAT es valorado por su naturaleza benigna para el medio ambiente y su facilidad de manejo, lo que lo convierte en una opción popular tanto en entornos académicos como industriales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de β-enaminonas utilizando DPAT implica la condensación de β-dicetonas con amidas o aminas en condiciones de reacción suaves. Este método es rentable y poco corrosivo, proporcionando rendimientos buenos a excelentes . La reacción generalmente tiene lugar en presencia de DPAT como catalizador, lo que facilita la formación de los productos deseados sin la necesidad de condiciones severas o reactivos costosos.

Métodos de producción industrial

En entornos industriales, DPAT se utiliza como catalizador en varios procesos de síntesis orgánica. Su aplicación en la producción de compuestos espiro-heterocíclicos implica un método de síntesis de una sola olla, donde DPAT cataliza la reacción de 5,5-dimetil-1,3-ciclohexanodona, tiourea y aldehídos en etanol en reflujo . Este método es eficiente y produce los compuestos deseados en rendimientos moderados a buenos.

Análisis De Reacciones Químicas

Tipos de reacciones

DPAT participa en varios tipos de reacciones químicas, que incluyen:

Reacciones de condensación: DPAT cataliza la condensación de β-dicetonas con amidas o aminas para formar β-enaminonas.

Glicosilación deshidratante: DPAT se utiliza en reacciones directas de glicosilación deshidratante de hemiacetales de carbohidratos bajo irradiación de microondas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en reacciones que involucran DPAT incluyen β-dicetonas, amidas, aminas y hemiacetales de carbohidratos. Las reacciones se llevan a cabo típicamente en condiciones suaves, a menudo a temperatura ambiente o bajo reflujo en etanol .

Principales productos formados

Los principales productos formados a partir de reacciones que involucran DPAT incluyen β-enaminonas, compuestos espiro-heterocíclicos y productos glicosilados. Estos productos son intermedios valiosos en la síntesis de productos farmacéuticos y otros compuestos orgánicos .

Aplicaciones Científicas De Investigación

8-OH-DPAT (8-hydroxy-2-(di-n-propylamino)tetralin) is a research chemical of the aminotetralin class developed in the 1980s and is widely utilized to study the function of the 5-HT~1A~ receptor . It was among the first 5-HT~1A~ receptor full agonists discovered . While initially believed to be selective for the 5-HT~1A~ receptor, further research revealed that this compound also acts as a 5-HT~7~ receptor agonist and a serotonin reuptake inhibitor/releasing agent .

Scientific Research Applications

This compound has diverse applications in scientific research, particularly in the study of neurological and behavioral processes. Some key applications include:

- Receptor Function Studies this compound is used extensively to study the function of the 5-HT~1A~ receptor . It also serves as an important pharmacological tool for 5-HT~7~ receptor activation . Its role as a prototypical 5-HT~1A~ agonist has broadened to include these two receptor activities .

- Behavioral Studies Animal studies have demonstrated that this compound exhibits antidepressant, anxiolytic, serenic, anorectic, antiemetic, hypothermic, hypotensive, bradycardic, hyperventilative, and analgesic effects . Motor and exploratory behaviors, memory for object and place, and regional dopamine function can be modulated by the 5-HT~1A~ receptor .

- Compulsive Behavior Research Studies indicate that this compound can induce compulsive-like behaviors in mice, resembling those observed in humans, and manifests as a reduced alternation ratio .

Behavioral and Neurochemical Effects

This compound has significant behavioral and neurochemical effects, as evidenced by various studies:

- Motor Activity Modulation this compound dose-dependently increases ambulation and exploratory head-shoulder motility, while decreasing rearing in rats . This suggests that the observed impairment of object recognition is related to a decrease of intrinsic motivation, attention, and/or awareness, rather than a decrease in motor activity itself .

- Dopamine Function this compound (at 3 mg/kg) increases dopamine transporter (DAT) binding in the dorsal striatum and decreases DAT binding in the ventral striatum . These findings indicate associations between motor/exploratory behavior, recognition of object and place, and the levels of available dopamine in the dorsal and ventral striatum .

- Serotonin Levels In both unrestrained and restrained animals, this compound (at a dose of 0.25 mg/kg) decreases 5-HT and 5-HIAA levels in different brain regions . These decreases are more significant in restrained animals, suggesting a supersensitivity of somatodendritic 5-HT~1A~ receptors .

Tables of Effects

Case Studies

While specific detailed case studies are not available in the provided search results, the following points can be inferred:

- Motor/Exploratory Behaviors: Studies using this compound have shown that it modulates motor and exploratory behaviors . The findings indicate associations not only between motor/exploratory behavior and the recognition of object and place but also between the respective parameters and the levels of available dopamine in dorsal and ventral striatum .

- Compulsive-like Deficit: Research has characterized this compound-induced perseverance, which resembles compulsive behaviors observed in humans . This was demonstrated through coadministration of WAY100635, citalopram, and MDMA to understand 5-HT-dependent mechanisms .

- 5-HT Syndrome: Injection of this compound into the fourth ventricle produced the 5-HT syndrome in rats .

Mecanismo De Acción

DPAT ejerce sus efectos actuando como catalizador en diversas reacciones químicas. Facilita la formación de productos deseados al disminuir la energía de activación de la reacción y proporcionar un entorno favorable para que la reacción ocurra. Los objetivos moleculares y las vías involucradas en las reacciones catalizadas por DPAT incluyen la activación de compuestos carbonílicos y la formación de intermedios que conducen a los productos finales .

Comparación Con Compuestos Similares

Compuestos similares

Los compuestos similares al DPAT incluyen otros organocatalizadores como las sales de pirrolidinio y los triflatos de amonio . Estos compuestos comparten propiedades catalíticas similares y se utilizan en diversas reacciones de síntesis orgánica.

Singularidad del DPAT

DPAT es único debido a su alta eficiencia, baja corrosividad y facilidad de manejo. Proporciona rendimientos buenos a excelentes en condiciones de reacción suaves, lo que lo convierte en una opción atractiva para aplicaciones académicas e industriales .

Actividad Biológica

8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a selective agonist for the serotonin 5-HT1A and 5-HT7 receptors. Its biological activity has been extensively studied, revealing significant implications for anxiety, cognitive function, and circadian rhythm modulation. Below is a detailed overview of its pharmacological properties, supported by data tables and research findings.

Receptor Interactions

this compound primarily acts on the 5-HT1A receptor but also exhibits agonistic effects on the 5-HT7 receptor. Research indicates that its activation of these receptors can lead to various physiological responses:

- 5-HT1A Receptor : Primarily involved in anxiolytic effects and modulation of mood.

- 5-HT7 Receptor : Plays a role in circadian rhythm regulation and cognitive functions.

Behavioral Studies

Several studies have demonstrated the effects of this compound on behavior, particularly in animal models. The following table summarizes key findings from behavioral experiments:

Case Studies

-

Anxiolytic Effects

In a study investigating the anxiolytic properties of this compound, it was found that administration to the dorsal hippocampus resulted in increased time spent in social interactions among rats. This effect was reversed by WAY 100635, a selective 5-HT1A antagonist, confirming the role of the 5-HT1A receptor in mediating anxiety-related behaviors . -

Cognitive Function and Memory

Research has shown that this compound can disrupt cognitive performance when administered to specific brain regions. For instance, its infusion into the dorsal hippocampus negatively impacted performance in a passive avoidance task, suggesting that while it can enhance certain behaviors, it may also impair memory processes through receptor-specific mechanisms . -

Circadian Rhythm Modulation

A notable study indicated that this compound could induce phase shifts in neuronal firing within the suprachiasmatic nucleus (SCN), which is crucial for circadian rhythm regulation. The compound produced a concentration-dependent phase advance, highlighting its potential as a tool for studying circadian biology .

Pharmacological Properties

The pharmacological profile of this compound extends beyond behavioral effects to include metabolic and physiological changes:

- Metabolic Effects : Intravenous administration led to increased glycaemia and inhibited insulin release without altering glucose tolerance, indicating a complex interaction with metabolic pathways .

- Thermoregulation : Some studies have reported dose-dependent hypothermic effects following administration of this compound, suggesting its influence on thermoregulation mechanisms .

Propiedades

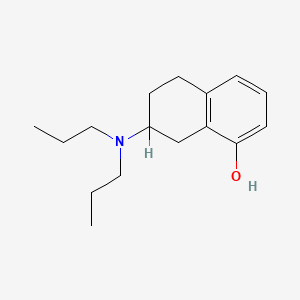

IUPAC Name |

7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14/h5-7,14,18H,3-4,8-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXGJMSKWNBENU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897384 | |

| Record name | 8-Hydroxy-2-(di-n-propylamino)tetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78950-78-4 | |

| Record name | 8-OH-DPAT | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78950-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxy-2-(di-n-propylamino)tetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078950784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-2-(di-n-propylamino)tetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXY-2-(DI-N-PROPYLAMINO)TETRALIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IWS1724PX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 8-OH-DPAT?

A1: this compound exhibits high affinity and selectivity as an agonist for serotonin 5-HT1A receptors. [, , , , , , ] These receptors are found both pre- and postsynaptically in the central nervous system and play a crucial role in various physiological processes including mood regulation, anxiety, and neuroendocrine function. [, , , , , , , , ]

Q2: How does this compound activation of 5-HT1A receptors influence neuronal activity?

A2: Depending on the location and type of 5-HT1A receptor, this compound can exert diverse effects. Activation of presynaptic 5-HT1A autoreceptors, located on serotonin neurons in the raphe nuclei, leads to a decrease in serotonin release. [, ] Conversely, stimulating postsynaptic 5-HT1A receptors on target neurons in various brain regions can either increase or decrease their firing rate, contributing to the compound's complex pharmacological profile. [, , , , ]

Q3: Can this compound interact with receptors other than 5-HT1A receptors?

A3: While highly selective for 5-HT1A receptors, some studies suggest this compound may interact with other receptor subtypes, albeit with lower affinity. For instance, it displays a tenfold higher affinity for the α2B-adrenergic receptor subtype compared to the α2A subtype. [] Additionally, this compound has been reported to influence dopamine-mediated behaviors, although the precise mechanisms remain to be fully elucidated. []

Q4: Does this compound affect neuroendocrine function?

A4: Yes, studies demonstrate that this compound administration can influence the release of several hormones. It has been shown to increase plasma levels of adrenocorticotropic hormone (ACTH) and oxytocin, likely via activation of hypothalamic 5-HT1A receptors. [, ] Furthermore, research suggests this compound can modulate corticosterone and prolactin release. [] These findings highlight the compound's intricate involvement in neuroendocrine regulation.

Q5: How do structural modifications of this compound influence its activity and selectivity?

A5: Research suggests that even subtle structural changes to this compound can significantly alter its pharmacological profile. For instance, the 5-HT agonist 5-hydroxy-3-(di-n-propylamino)chroman (5-OH-DPAC), which differs only slightly in structure from this compound, exhibits similar efficacy in facilitating male rat sexual behavior but is approximately three times less potent. [] These findings emphasize the importance of structure-activity relationship (SAR) studies in optimizing the pharmacological properties of this compound and developing novel compounds with improved selectivity and potency.

Q6: How is this compound metabolized in vivo?

A6: While specific details on the metabolic pathways of this compound are limited in the provided research, it is generally understood that drugs are often metabolized by enzymes in the liver. This metabolic process can lead to the formation of active or inactive metabolites, influencing the drug's overall efficacy and duration of action. [, ]

Q7: What behavioral effects have been observed following this compound administration in animal models?

A7: this compound induces a range of behavioral effects in animal models. It has been shown to increase punished responding in pigeons while decreasing unpunished responding, suggesting potential anxiolytic-like effects. [] Additionally, this compound can induce hypothermia in rodents, an effect often used as a measure of 5-HT1A receptor function. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.